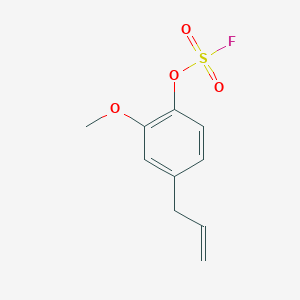
N-Acetyl-O-benzoylhydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Benzoyloxy)acetamide: is an organic compound characterized by the presence of a benzoyloxy group attached to an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Direct N–O Bond Formation: One efficient method for synthesizing N-(benzoyloxy)acetamide involves the oxidation of amines with benzoyl peroxide. This method is advantageous as it avoids undesirable C–N bond formation and achieves high selectivity and yield.
Cyanoacetylation of Amines: Another method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions to yield cyanoacetamide derivatives, which can then be further transformed into N-(benzoyloxy)acetamide.
Industrial Production Methods: While specific industrial production methods for N-(benzoyloxy)acetamide are not well-documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-(Benzoyloxy)acetamide can undergo oxidation reactions, particularly involving the N–O bond formation.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzoyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Benzoyl peroxide is commonly used for the oxidation of amines to form N-(benzoyloxy)acetamide.
Bases: Cesium carbonate is often used to facilitate the reaction.
Major Products:
Aplicaciones Científicas De Investigación
Chemistry:
Synthetic Intermediate: N-(Benzoyloxy)acetamide serves as a key intermediate in the synthesis of various organic compounds, including hydroxamic acids and amides.
Biology and Medicine:
Biologically Active Molecules: The compound is used in the synthesis of biologically active molecules, which can have applications in medicinal chemistry.
Industry:
Mecanismo De Acción
The mechanism by which N-(Benzoyloxy)acetamide exerts its effects involves the formation of N–O bonds, which are crucial in the synthesis of hydroxamic acids and other biologically active molecules. The molecular targets and pathways involved include interactions with enzymes and receptors in biological systems, facilitated by the compound’s ability to form hydrogen bonds and π–π stacking interactions .
Comparación Con Compuestos Similares
N-Methyl(benzoyloxy)acetamide: This compound is similar in structure but includes a methyl group on the nitrogen atom, which can influence its reactivity and applications.
N,N-Bis(2-methylpropyl)benzoyloxyacetamide: Another related compound with additional alkyl groups, affecting its physical and chemical properties.
Uniqueness: N-(Benzoyloxy)acetamide is unique due to its specific structure, which allows for the formation of N–O bonds and its utility as an intermediate in the synthesis of various biologically active molecules. Its ability to participate in diverse chemical reactions and its applications in multiple fields highlight its versatility and importance in organic chemistry.
Propiedades
Número CAS |
76412-58-3 |
|---|---|
Fórmula molecular |
C9H9NO3 |
Peso molecular |
179.17 g/mol |
Nombre IUPAC |
acetamido benzoate |
InChI |
InChI=1S/C9H9NO3/c1-7(11)10-13-9(12)8-5-3-2-4-6-8/h2-6H,1H3,(H,10,11) |
Clave InChI |
XETIOXHORGZTJZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NOC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B14111445.png)
![2-[1-(4-Fluoro-benzyl)-1H-imidazole-4-yl]ethylamine](/img/structure/B14111447.png)

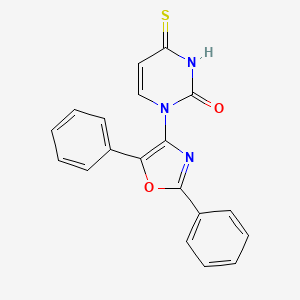
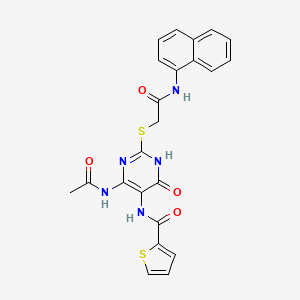
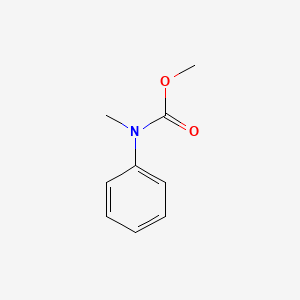
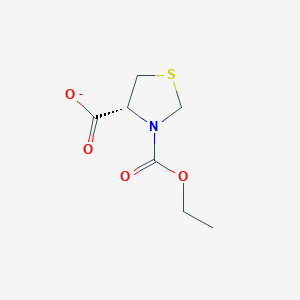
![N'-[(E)-(2-chlorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B14111461.png)
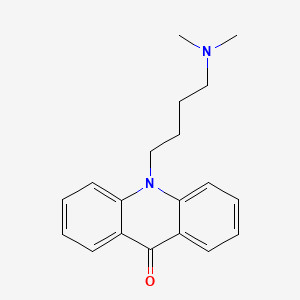
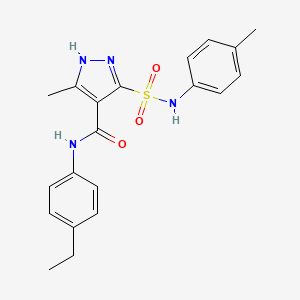
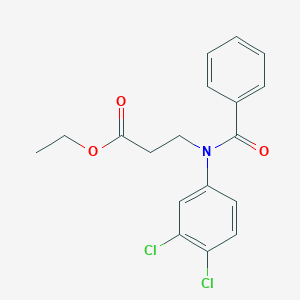
![ethyl 2-(8-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14111500.png)
![2-(4-Fluorobenzyl)-1-(3-hydroxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111504.png)
